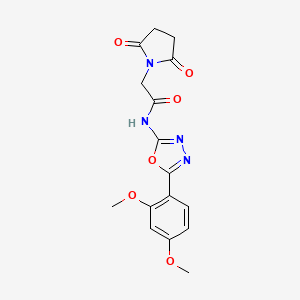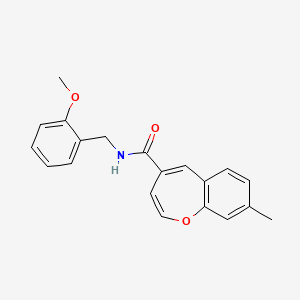
3-Aminopropylurea;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropylurea;dihydrochloride, also known as APU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APU is a white crystalline powder that is soluble in water and has a molecular weight of 184.1 g/mol.
Scientific Research Applications
Catalysis and Chemical Reactions A significant application of 3-aminopropylurea dihydrochloride derivatives is in catalysis. For instance, RhCl3 catalyzes the alkylthio exchange reaction of hydrophilic disulfides in water, showcasing the compound's utility in facilitating chemical transformations under homogeneous and heterogeneous conditions Arisawa, Suwa, & Yamaguchi, 2006.
Surface Functionalization The compound's role extends to surface functionalization, where it's used to prevent the loss of surface functionality derived from aminosilanes on silica surfaces. This is critical in applications where durable and stable surface modifications are required Smith & Chen, 2008.
Chemical Synthesis In chemical synthesis, 3-aminopropylurea dihydrochloride derivatives facilitate the production of various bioactive compounds and materials. For example, the synthesis of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae demonstrates the compound's utility in producing industrially important chemicals Ashok et al., 2013.
Safety and Hazards
3-Aminopropylurea;dihydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, inhalation, or eye contact .
properties
IUPAC Name |
3-aminopropylurea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c5-2-1-3-7-4(6)8;;/h1-3,5H2,(H3,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUDBYWYNBQQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropylurea;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)



![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)

![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one](/img/structure/B2805579.png)